Smyd3-IN-1
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Overview
Description
SMYD3-IN-1 is a small molecule inhibitor specifically designed to target the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine methyltransferase that plays a crucial role in the methylation of histone and non-histone proteins, influencing gene expression and contributing to the progression of various cancers . This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment by inhibiting the methyltransferase activity of SMYD3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SMYD3-IN-1 involves several key steps, including the preparation of intermediate compounds and their subsequent coupling to form the final product. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, using high-throughput screening methods to identify the most efficient synthetic routes, and employing advanced purification techniques to isolate the final product . Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are essential to ensure the purity and potency of this compound .
Chemical Reactions Analysis
Types of Reactions: SMYD3-IN-1 primarily undergoes substitution reactions, where specific functional groups are replaced with others to enhance its binding affinity and specificity for SMYD3 . Additionally, it may undergo oxidation and reduction reactions to modify its chemical structure and improve its pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents (e.g., dimethyl sulfoxide, methanol), catalysts (e.g., palladium on carbon), and reducing agents (e.g., sodium borohydride) . Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction being carried out .
Major Products Formed: The major products formed from the chemical reactions involving this compound include various intermediates and the final inhibitor compound. These products are characterized by their enhanced binding affinity and specificity for SMYD3, as well as improved pharmacokinetic properties .
Scientific Research Applications
SMYD3-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of SMYD3 in gene expression and chromatin modification . In biology, this compound is employed to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets . In medicine, it holds promise as a potential therapeutic agent for the treatment of various cancers, including breast, colorectal, and liver cancers . In industry, this compound is used in drug discovery and development programs to identify and optimize new inhibitors targeting SMYD3 .
Mechanism of Action
SMYD3-IN-1 exerts its effects by inhibiting the methyltransferase activity of SMYD3. This inhibition prevents the methylation of histone and non-histone proteins, thereby altering gene expression and disrupting the signaling pathways involved in cancer progression . The molecular targets of this compound include histone H3 lysine 4 (H3K4), histone H4 lysine 20 (H4K20), and various non-histone proteins such as vascular endothelial growth factor receptor, human epidermal growth factor receptor 2, and mitogen-activated protein kinase kinase kinase 2 . By targeting these proteins, this compound can effectively inhibit cancer cell proliferation, migration, and invasion .
Comparison with Similar Compounds
SMYD3-IN-1 is unique in its high specificity and binding affinity for SMYD3 compared to other similar compounds. Similar compounds include other inhibitors targeting the SET and MYND domain-containing protein family, such as SMYD2-IN-1 and SMYD5-IN-1 . While these compounds also inhibit methyltransferase activity, this compound has shown greater efficacy in preclinical studies, particularly in its ability to inhibit cancer cell proliferation and induce apoptosis . This uniqueness makes this compound a promising candidate for further development as a therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C28H31ClN4O3 |
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Molecular Weight |
507.0 g/mol |
IUPAC Name |
propyl (2R)-4-[2-[4-(1-aminocyclopropyl)phenyl]-4-chloroquinoline-7-carbonyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C28H31ClN4O3/c1-3-14-36-27(35)33-13-12-32(17-18(33)2)26(34)20-6-9-22-23(29)16-24(31-25(22)15-20)19-4-7-21(8-5-19)28(30)10-11-28/h4-9,15-16,18H,3,10-14,17,30H2,1-2H3/t18-/m1/s1 |
InChI Key |
ROAYRCZOBGZZPK-GOSISDBHSA-N |
Isomeric SMILES |
CCCOC(=O)N1CCN(C[C@H]1C)C(=O)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=C(C=C4)C5(CC5)N)Cl |
Canonical SMILES |
CCCOC(=O)N1CCN(CC1C)C(=O)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=C(C=C4)C5(CC5)N)Cl |
Origin of Product |
United States |
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